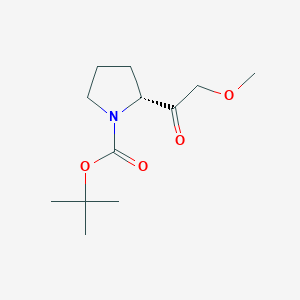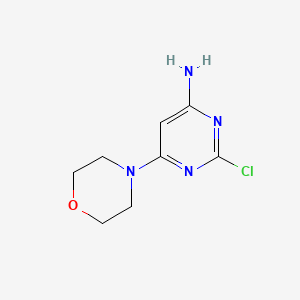
2-Chloro-6-morpholinopyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-morpholinopyrimidin-4-amine” is a chemical compound with the molecular formula C8H11ClN4O . It has a molecular weight of 214.65 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-morpholinopyrimidin-4-amine” is1S/C8H11ClN4O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“2-Chloro-6-morpholinopyrimidin-4-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Transformations
- Conversion into Triazines: 2-Chloro-6-morpholinopyrimidin-4-amine can be transformed into 2-morpholino-4-methyl-s-triazine through a reaction with potassium amide in liquid ammonia, yielding approximately 80-85% of the product. This transformation is part of studying heterocyclic compounds' reactions with nucleophiles, focusing on pyrimidines (Plas, Zuurdeeg, & Meeteren, 2010).
Crystallography and Polymorphism
- Polymorph Formation: The crystallization of 2-amino-4-chloro-6-morpholinopyrimidine results in different polymorphs, which are structurally significant for understanding molecular interactions and crystalline properties. These polymorphs, identified from various solutions, are linked by hydrogen bonds forming complex chains or sheets, providing insights into molecular arrangement in solids (Bowes et al., 2003).
Synthesis of Potential Therapeutic Agents
- Synthesis of Antisenility Agents: An improved synthesis method of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, has been developed. This research is crucial for creating more efficient synthetic routes for compounds with potential therapeutic applications (Samano, Styles, & Chan, 2000).
- Biological Activity of s-Triazines: Derivatives of 2-amino-4-chloro-6-morpholinopyrimidine, when reacted with other compounds like Morpholine, yield s-Triazines, which have been studied for their biological properties. This is crucial for discovering new compounds with potential biological and pharmaceutical applications (Parikh & Vyas, 2012).
Antibacterial and Antifungal Properties
- Antimicrobial Evaluation: Compounds derived from 2-amino-4-chloro-6-morpholinopyrimidine have shown significant antibacterial and antifungal activities against various microorganisms. This research is vital in the quest for new antimicrobial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Synthesis of Other Derivatives
- Synthesis of Pyrimidine Derivatives: Research includes synthesizing new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine. These studies contribute to expanding the understanding and repertoire of pyrimidine derivatives, which are significant in various fields, including medicinal chemistry (Karimian et al., 2017).
Anti-Inflammatory and Analgesic Activity
- Analgesic and Anti-Inflammatory Activity: Some derivatives of 2-amino-4-chloro-6-morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This is significant in the ongoing search for new analgesic and anti-inflammatory compounds (Abu‐Hashem & Youssef, 2011).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Research: Novel pyrimidine-azitidinone analogues derived from 2-amino-4-chloro-6-morpholinopyrimidine have been synthesized and tested for their antimicrobial and antitubercular activities, highlighting the compound's potential in developing new treatments for bacterial infections and tuberculosis (Chandrashekaraiah et al., 2014).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-chloro-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGYHUPILYKVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-morpholinopyrimidin-4-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2844285.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)
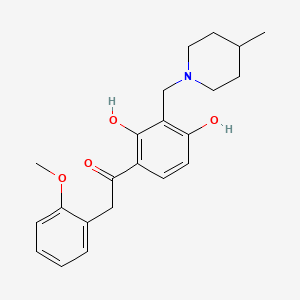
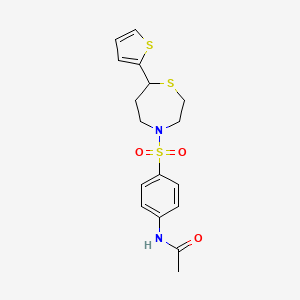
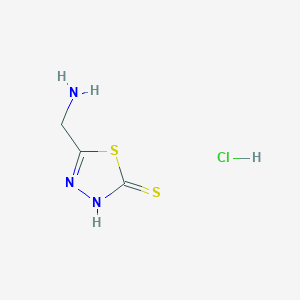
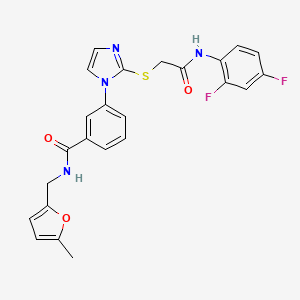
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)
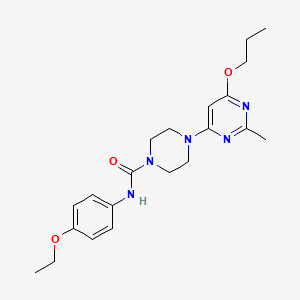
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)
